![molecular formula C36H21FN2 B12553012 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline CAS No. 169565-91-7](/img/structure/B12553012.png)
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 6th position and two phenylethynyl groups at the 2nd and 3rd positions of the quinoxaline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield hydrogenated quinoxaline derivatives .
科学研究应用
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For example, its photoluminescent properties are due to the presence of the quinoxaline ring, which can absorb and emit light at specific wavelengths. This makes it useful as a fluorescent probe in bioimaging applications . Additionally, its potential therapeutic properties may involve the inhibition of specific enzymes or receptors involved in disease pathways .
相似化合物的比较
Similar Compounds
6-Fluoro-2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline: Similar in structure but with a different substitution pattern.
Quinoxaline: The parent compound, lacking the fluorine and phenylethynyl groups.
Thiophene-quinoxaline derivatives: Compounds with thiophene units instead of phenylethynyl groups.
Uniqueness
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct photoluminescent properties and potential therapeutic applications. Its fluorine atom and phenylethynyl groups contribute to its stability and reactivity, making it a valuable compound in various scientific research fields .
属性
CAS 编号 |
169565-91-7 |
|---|---|
分子式 |
C36H21FN2 |
分子量 |
500.6 g/mol |
IUPAC 名称 |
6-fluoro-2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline |
InChI |
InChI=1S/C36H21FN2/c37-32-23-24-33-34(25-32)39-36(31-21-17-29(18-22-31)14-12-27-9-5-2-6-10-27)35(38-33)30-19-15-28(16-20-30)13-11-26-7-3-1-4-8-26/h1-10,15-25H |
InChI 键 |
HLVDVXUPMWFJOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)N=C3C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
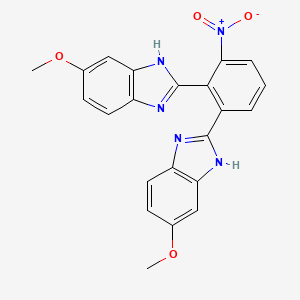
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
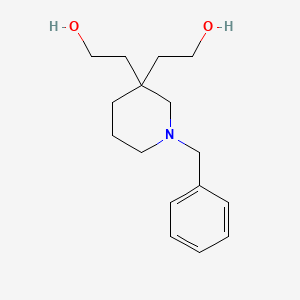
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
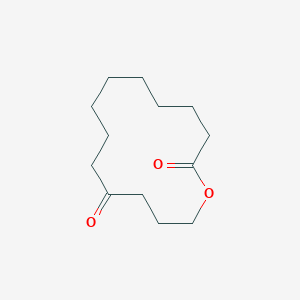
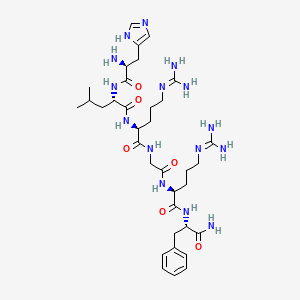
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)

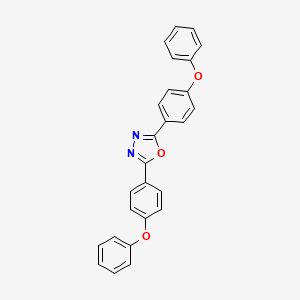
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
